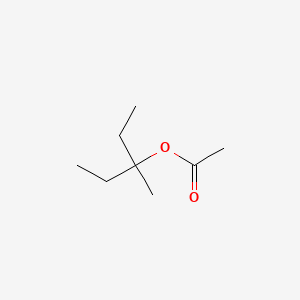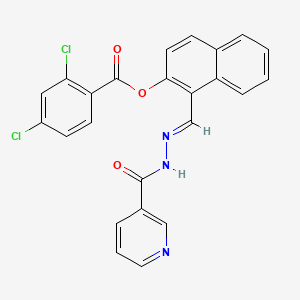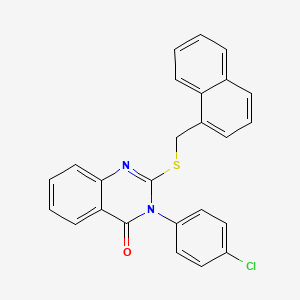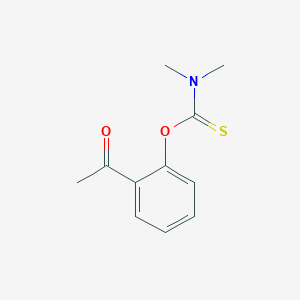
3-Pentanol, 3-methyl-, 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methylpropyl acetate is an organic compound with the molecular formula C8H16O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpropyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylpropanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion. The general reaction is as follows:
1-Ethyl-1-methylpropanol+Acetic Acid→1-Ethyl-1-methylpropyl acetate+Water
Industrial Production Methods
In industrial settings, the production of 1-ethyl-1-methylpropyl acetate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-methylpropyl acetate primarily undergoes hydrolysis reactions, where it reacts with water to form the corresponding alcohol and acetic acid. This reaction can be catalyzed by either acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: In the presence of a strong acid like hydrochloric acid, the ester bond is cleaved, resulting in the formation of 1-ethyl-1-methylpropanol and acetic acid.
Basic Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the ester is converted into the sodium salt of acetic acid and 1-ethyl-1-methylpropanol.
Major Products Formed
Acidic Hydrolysis: 1-Ethyl-1-methylpropanol and acetic acid.
Basic Hydrolysis: Sodium acetate and 1-ethyl-1-methylpropanol.
Scientific Research Applications
1-Ethyl-1-methylpropyl acetate has various applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the extraction and purification of biological compounds.
Medicine: Its derivatives may be explored for potential pharmaceutical applications.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in coatings and inks
Mechanism of Action
The mechanism of action of 1-ethyl-1-methylpropyl acetate involves its interaction with various molecular targets depending on its application. For instance, as a solvent, it facilitates the dissolution of other compounds by reducing intermolecular forces. In biological systems, it may interact with enzymes or cellular membranes, altering their properties and functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Isobutyl acetate: Similar ester with a different branching in the alkyl chain.
Methyl butyrate: Another ester with a different carboxylic acid component.
Uniqueness
1-Ethyl-1-methylpropyl acetate is unique due to its specific alkyl branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other esters may not be as effective .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methylpentan-3-yl acetate |
InChI |
InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3 |
InChI Key |
DDQMXZFITHIRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012735.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012744.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)

![methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12012760.png)






